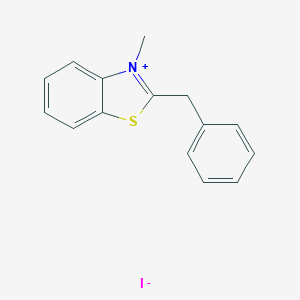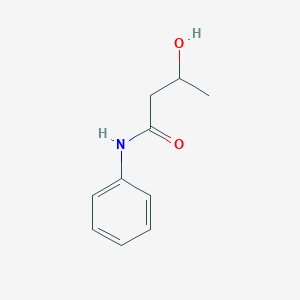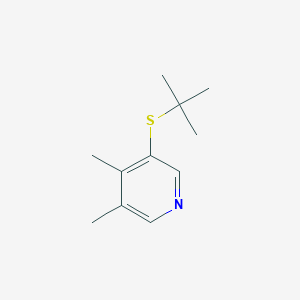
3-Tert-butylsulfanyl-4,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylsulfanyl-4,5-dimethylpyridine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TbdmpyS, and its molecular formula is C12H19NS. This compound is known for its unique properties, which make it useful in various applications such as catalysis, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of TbdmpyS as a ligand in catalysis is complex and depends on the specific reaction being studied. In general, the sulfur atom in TbdmpyS coordinates with the metal center of the catalyst, forming a stable complex. This complex then reacts with the substrate, leading to the desired product. The unique steric and electronic properties of TbdmpyS make it an effective ligand for many different types of catalytic reactions.
Effets Biochimiques Et Physiologiques
While TbdmpyS has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it useful for applications in harsh environments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using TbdmpyS in lab experiments is its high purity and reliability. The optimized synthesis method ensures that the compound is of high quality, which is critical for reproducible results in scientific research. However, the limitations of TbdmpyS include its cost and limited availability.
Orientations Futures
There are several potential future directions for research on TbdmpyS. One area of interest is in the development of new catalysts using TbdmpyS as a ligand. This could lead to the discovery of new reactions and synthetic pathways. Another area of interest is in the application of TbdmpyS in material science, where its unique properties could be used to develop new materials with novel properties. Additionally, the environmental impact of TbdmpyS could be further studied to determine its suitability for use in industrial applications.
Méthodes De Synthèse
The synthesis of TbdmpyS can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylpyridine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride in THF to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce TbdmpyS.
Applications De Recherche Scientifique
TbdmpyS has been extensively studied for its applications in scientific research. One of the primary uses of this compound is as a ligand in catalysis. It has been shown to be an effective ligand for various transition metal catalysts, such as palladium and nickel. These catalysts have been used in a wide range of organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
Propriétés
Numéro CAS |
18794-52-0 |
|---|---|
Nom du produit |
3-Tert-butylsulfanyl-4,5-dimethylpyridine |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-12-7-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
Clé InChI |
NKEYQJJYGCIRKM-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C)SC(C)(C)C |
SMILES canonique |
CC1=CN=CC(=C1C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



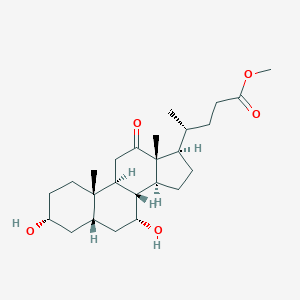
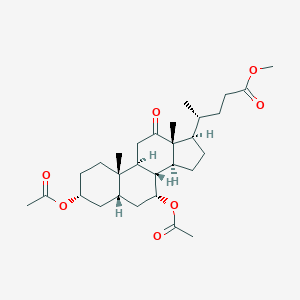
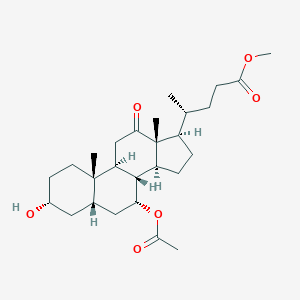
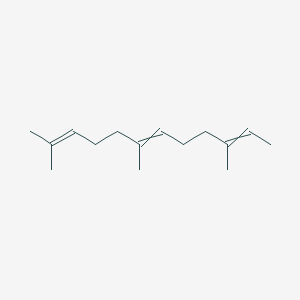
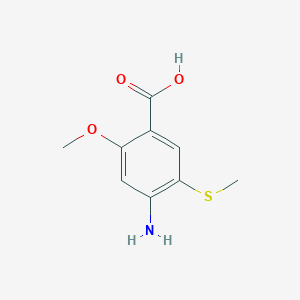


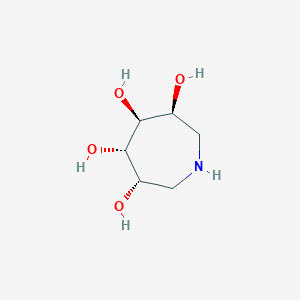
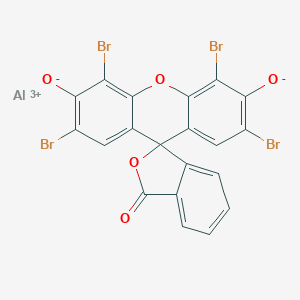
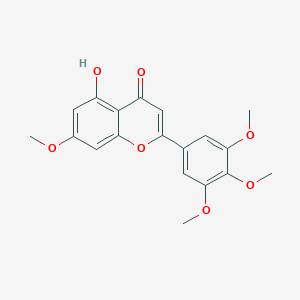
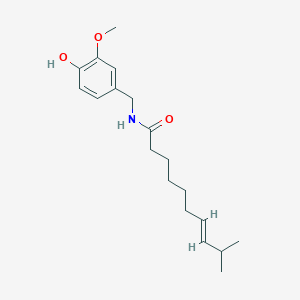
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
